2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one
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Overview
Description
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a quinazolinone core, which is a bicyclic structure containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one typically involves multiple steps. One common approach is the formation of the oxetane ring through the reaction of an epoxide with trimethyloxosulfonium ylide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted oxetane derivatives.
Scientific Research Applications
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, as a BRD2-specific inhibitor, it binds to the bromodomain-containing protein BRD2, thereby inhibiting its activity . This inhibition can affect various cellular pathways, including those involved in inflammation and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborinane
- 3,3-Dimethyloxetane
- 3,3-Bis(azidomethyl)oxetane
Uniqueness
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one is unique due to its combination of an oxetane ring and a quinazolinone core. This structural feature imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H22N2O5/c1-11-5-13(6-12(2)19(11)28-15-9-27-10-15)20-22-16-7-14(25-3)8-17(26-4)18(16)21(24)23-20/h5-8,15H,9-10H2,1-4H3,(H,22,23,24) |
InChI Key |
AGBJJHZARZYKNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2COC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 |
Origin of Product |
United States |
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